molecular formula C21H26N4O4 B2990034 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-59-3

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2990034
CAS No.: 1021217-59-3
M. Wt: 398.463
InChI Key: KJYKZSKNUQGGNI-UHFFFAOYSA-N
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Description

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound exhibits high affinity for the JAK2 kinase domain, effectively suppressing the JAK-STAT signaling pathway which is critically involved in cellular processes such as hematopoiesis, immune function, and cell growth. Due to its mechanism of action, it serves as a crucial pharmacological tool in preclinical research for investigating myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis, where dysregulated JAK2 signaling is a key driver of disease pathogenesis (https://pubchem.ncbi.nlm.nih.gov). Its application extends to immunological studies, including models of autoimmune diseases and inflammation, allowing researchers to dissect the specific role of JAK2 in these complex biological systems. Furthermore, this inhibitor is valuable in cancer research for exploring targeted therapies and understanding signal transduction networks. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-14(15-9-6-5-7-10-15)22-18(26)17-13-16-19(25(17)11-8-12-29-4)23(2)21(28)24(3)20(16)27/h5-7,9-10,13-14H,8,11-12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYKZSKNUQGGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCCOC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-Methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives, known for their diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

  • Pyrrolo[2,3-d]pyrimidine core
  • Dioxo functional groups
  • Tetrahydro ring system

The molecular formula is C13H17N3O5C_{13}H_{17}N_{3}O_{5} with a molecular weight of approximately 295.3 g/mol. The melting point is reported to be between 165 °C and 167 °C (decomposition) .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing various cellular processes. Ongoing research aims to elucidate the precise pathways affected by this compound.

Anti-inflammatory Effects

Research has indicated that pyrimidine derivatives exhibit anti-inflammatory properties. The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes. For instance:

  • Compounds similar to the target compound have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 µM to 42.1 µM .
  • In experimental models such as carrageenan-induced paw edema and cotton pellet-induced granuloma in rats, certain pyrimidine derivatives demonstrated comparable effectiveness to established anti-inflammatory drugs like indomethacin .

Antioxidant Activity

Pyrimidine derivatives have also been noted for their antioxidant properties. This activity is crucial in mitigating oxidative stress and preventing cellular damage. Preliminary studies suggest that modifications in the molecular structure can enhance antioxidant efficacy .

Synthesis and Evaluation of Similar Compounds

A study focusing on the synthesis and evaluation of substituted pyrimidines highlighted their anti-inflammatory effects through various assays. The results indicated that modifications in substituents significantly influenced biological activity .

CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 µM42.1 µM
Compound B26.04 µM31.4 µM
Compound C28.39 µM34.4 µM

This data demonstrates the potential for optimizing the structure of pyrimidine derivatives to enhance their therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent at Position 7 Carboxamide/Other Group at Position 6 Molecular Formula Molecular Weight Key Features
Target Compound 3-Methoxypropyl N-(1-Phenylethyl) carboxamide C₂₂H₂₅N₅O₄ 435.5* Enhanced solubility (methoxypropyl), hydrophobic binding (phenylethyl)
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylate 3-Methoxypropyl Methyl ester C₁₆H₂₁N₃O₅ 335.4 Higher lipophilicity (ester vs. amide); reduced hydrogen-bonding capacity
N-(4-Isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-pyrrolo[2,3-d]pyrimidine-6-carboxamide Propyl N-(4-Isopropylphenyl) carboxamide C₂₁H₂₆N₄O₃ 382.5 Reduced solubility (no methoxy); steric bulk from isopropylphenyl
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxamide 2-Methoxyethyl N-(1,1-Dioxidotetrahydrothiophen-3-yl) C₁₈H₂₄N₄O₆S 448.5 Sulfone group increases polarity; shorter methoxy chain alters conformation
7-Cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-pyrrolo[2,3-d]pyrimidine-6-carboxamide Cyclopentyl N-(2-Methoxyphenyl); 2-(Methylthio) C₂₃H₂₆N₄O₂S 434.5 Thioether group enhances metabolic stability; cyclopentyl adds steric bulk

*Molecular weight calculated based on formula.

Solubility and Bioavailability

  • The 3-methoxypropyl group in the target compound improves water solubility compared to analogs with alkyl chains (e.g., propyl in ) but may reduce it relative to the sulfone-containing analog in .
  • The methyl ester derivative exhibits higher membrane permeability due to lipophilicity but requires enzymatic hydrolysis for activation, unlike the directly bioactive carboxamide form.

Binding Interactions

Metabolic Stability

  • The methylthio group in resists oxidative metabolism, extending half-life, whereas the target compound’s methoxypropyl chain may undergo oxidative cleavage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this pyrrolo[2,3-d]pyrimidine derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using precursors like substituted aldehydes, cyanocarboxamides, and amines. For example, and describe methods involving refluxing with methanol, DMF, or ethanol under catalytic conditions (e.g., K₂CO₃) to form pyrrolo-pyrimidine cores. Optimization may involve varying solvents (ethanol vs. DMF), temperature (80–150°C), and catalysts to improve yields (e.g., reports 61–95% yields depending on substituents). Reaction progress should be monitored via TLC, and crystallization conditions (e.g., ethanol-DMF mixtures) are critical for purity .

Q. How should structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., methoxypropyl, phenylethyl groups) and aromatic proton environments ( reports δ 3.62–7.44 ppm for aromatic protons).
  • HRMS : To confirm molecular weight (e.g., shows <2 ppm error between calculated and experimental m/z).
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
  • X-ray crystallography (if crystalline): For unambiguous confirmation of stereochemistry and packing (as in for a related thiazolo-pyrimidine) .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer : Screen against kinase targets (e.g., receptor tyrosine kinases) using enzymatic inhibition assays. highlights kinase inhibitor activity for structurally similar compounds, with IC₅₀ values determined via fluorescence polarization or radiometric assays. Cell-based viability assays (e.g., MTT) can assess cytotoxicity, while molecular docking (using software like AutoDock) may predict binding interactions with target active sites .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity ().
  • Molecular Dynamics (MD) Simulations : Study ligand-protein binding stability (e.g., with GROMACS) to refine substituent interactions.
  • AI-Driven Tools : Platforms like COMSOL Multiphysics integrate machine learning to optimize reaction pathways and predict physicochemical properties ( ). Validate predictions with synthesis and bioassays .

Q. How to resolve contradictions in bioactivity data across structurally analogous compounds?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., methoxypropyl vs. fluorophenyl groups) and correlating changes with assay results. For example, and show that electron-withdrawing groups (e.g., Cl, F) enhance kinase inhibition. Use statistical design of experiments (DoE, as in ) to identify confounding variables (e.g., solubility, metabolic stability) and validate findings via orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use in-line FTIR or HPLC to monitor intermediates ( ).
  • Membrane Separation : Optimize purification via nanofiltration or reverse osmosis (, RDF2050104).
  • Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions).
  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) () .

Contradictions and Resolutions

  • Contradiction : Varied bioactivity in analogs with similar substituents (e.g., methoxy vs. ethoxy groups).
  • Resolution : Use metabolite profiling (LC-MS) to identify instability in specific functional groups (e.g., ester hydrolysis) and redesign derivatives with bioisosteres (e.g., sulfonamides) .

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